BenchChemオンラインストアへようこそ!

(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine

Stereochemistry Absolute configuration X-ray crystallography

Procure (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine for reproducible SAR and CNS drug discovery. This chiral, saturated heterocyclic amine features a crystallographically validated (4aR,8aR) stereochemistry essential for target binding. Ideal for synthesizing sodium channel modulators and μ-opioid receptor ligands. Avoid non-stereodefined or regioisomeric mixtures that compromise experimental integrity and pharmacological profile.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1373029-01-6
Cat. No. B3236636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine
CAS1373029-01-6
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CCNCC2OC1
InChIInChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2/t7-,8+/m1/s1
InChIKeyXCCBYRSOLRFOLO-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4AR,8aR)-Octahydro-2H-pyrano[2,3-c]pyridine CAS 1373029-01-6: Core Structural Profile and Procurement Context


(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine (CAS 1373029-01-6) is a fused bicyclic heterocyclic compound containing both oxygen and nitrogen atoms in a saturated pyranopyridine ring system, with molecular formula C₈H₁₅NO and molecular weight 141.21 g/mol . The compound exists as a specific stereoisomer with defined (4aR,8aR) absolute configuration at the two bridgehead chiral centers [1]. As a saturated heterocyclic amine building block, it serves as a structural intermediate and core scaffold in medicinal chemistry programs, particularly for the synthesis of pharmacologically active derivatives targeting central nervous system receptors and ion channels [2]. The compound is commercially available through multiple chemical suppliers in research-grade quantities with typical purity specifications ≥95% .

Why Generic Substitution of (4AR,8aR)-Octahydro-2H-pyrano[2,3-c]pyridine with Non-Stereodefined or Alternative Isomers Is Not Scientifically Valid


Generic substitution of (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine with non-stereodefined mixtures or alternative ring-fusion regioisomers is scientifically indefensible. The (4aR,8aR) absolute stereochemical configuration at the two bridgehead chiral centers is established by single-crystal X-ray diffraction analysis and directly governs the three-dimensional molecular geometry that dictates target binding interactions [1]. The closely related alternative trans isomer, rel-(4aR,8aS)-octahydro-2H-pyrano[2,3-c]pyridine (CAS 1373028-29-5), possesses fundamentally different spatial orientation of the fused rings, which is expected to produce divergent pharmacological profiles in receptor binding assays . Furthermore, substitution with regioisomers such as pyrano[3,2-c]pyridine or pyrano[3,4-b]pyridine scaffolds alters the relative positioning of the nitrogen and oxygen heteroatoms within the bicyclic framework, a structural variable that has been shown to modulate opioid receptor subtype selectivity and antinociceptive potency in trans-3-(octahydropyrano-pyridin-4a-yl)phenol series [2]. The lack of stereochemical definition in non-chiral or racemic preparations introduces uncontrolled variability that compromises experimental reproducibility and SAR interpretation.

Quantitative Evidence Guide: Differentiating (4AR,8aR)-Octahydro-2H-pyrano[2,3-c]pyridine from Closest Analogs


Absolute Stereochemical Configuration Established by Single-Crystal X-Ray Diffraction

The (4aR,8aR) absolute stereochemical configuration of octahydro-2H-pyrano[2,3-c]pyridine has been unambiguously established by single-crystal X-ray diffraction analysis [1]. The alternative trans diastereomer, rel-(4aR,8aS)-octahydro-2H-pyrano[2,3-c]pyridine (CAS 1373028-29-5), possesses a different relative configuration at the bridgehead chiral centers, resulting in a distinct three-dimensional molecular geometry . The structurally characterized (4aR,8aR) isomer crystallizes in the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, providing definitive crystallographic identity for quality control and structural verification [1]. This crystallographically validated stereochemistry is critical for applications where the three-dimensional orientation of the nitrogen-containing saturated bicyclic framework determines biological target engagement [2].

Stereochemistry Absolute configuration X-ray crystallography Chiral purity

Regioisomeric Scaffold Differentiation: Pyrano[2,3-c]pyridine vs Pyrano[3,4-c]pyridine in Opioid Receptor Pharmacology

The regioisomeric scaffold of (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine, bearing a [2,3-c] ring fusion pattern, provides a distinct pharmacophoric geometry compared to the [3,4-c] regioisomer when elaborated into 3-(octahydropyrano-pyridin-4a-yl)phenol derivatives [1]. In comparative opioid receptor profiling studies, trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenol derivatives exhibited μ-opioid receptor Ki values ranging from 0.5 nM to 150 nM depending on phenol substitution pattern, whereas the corresponding pyrano[3,4-c]pyridine regioisomers displayed systematically altered μ/κ/δ selectivity ratios [1]. The [2,3-c] regioisomer scaffold positions the basic nitrogen approximately 5.5-6.0 Å from the phenolic oxygen in the extended conformation, a distance that is compressed to approximately 4.8-5.2 Å in the [3,4-c] scaffold, producing measurable differences in receptor subtype activation profiles [1].

Opioid receptor Antinociceptive Regioisomer SAR Pain

Pyranopyridine Core as Efflux Pump Inhibitor Scaffold: MBX2319 and AcrB Inhibition Potency

The pyranopyridine core, of which (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine represents a saturated variant, has been identified as a privileged scaffold for inhibition of the AcrB multidrug efflux pump in Gram-negative bacteria [1]. The pyranopyridine-based inhibitor MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(phenethylthio)-3,4-dihydro-2H-pyrano[3,2-c]pyridine) demonstrated an IC₅₀ of approximately 0.5-1 μM for potentiation of antibiotic activity through AcrB inhibition, representing orders of magnitude improvement in potency over first-generation efflux pump inhibitors such as phenylalanyl-arginyl-β-naphthylamide (PAβN) which typically exhibits IC₅₀ values >50 μM [2]. X-ray crystallographic studies of pyranopyridine derivatives bound to AcrB reveal that the pyranopyridine core occupies the hydrophobic trap region of the AcrB binding pocket, making critical hydrophobic contacts with Phe178, Ile277, Val612, and Phe615 residues [2]. The saturated octahydro variant may offer distinct physicochemical advantages including improved aqueous solubility and metabolic stability compared to unsaturated pyranopyridine analogs [3].

Antibiotic resistance Efflux pump inhibitor AcrB Gram-negative bacteria Pyranopyridine

Sodium Channel Modulator Building Block: Nav1.7 and Nav1.8 Inhibitor SAR

Octahydro-2H-pyrano[2,3-c]pyridine and related saturated pyranopyridine scaffolds are employed as core building blocks in the synthesis of voltage-gated sodium channel modulators targeting Nav1.7 and Nav1.8 subtypes for pain management applications [1]. Patent literature demonstrates that pyridine-based sodium channel blockers incorporating saturated heterocyclic amines exhibit Nav1.8 IC₅₀ values as low as 11 nM for optimized analogs such as A-887826, with the amine-containing heterocycle serving as a critical pharmacophoric element for voltage-dependent channel block [2]. The basic nitrogen of the octahydropyranopyridine system, with calculated pKa ~8.5-9.5, is appropriately positioned to engage the local anesthetic binding site within the pore domain of voltage-gated sodium channels in the inactivated state [3]. The saturated nature of the (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine scaffold confers conformational rigidity with a calculated LogP of 1.10 and polar surface area of 21.26 Ų, physicochemical properties that balance CNS permeability with aqueous solubility .

Voltage-gated sodium channel Nav1.7 Nav1.8 Pain Ion channel modulator

Physicochemical Property Profile: LogP, PSA, and Molecular Descriptors for CNS Drug Design

(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine exhibits a calculated octanol-water partition coefficient (LogP) of 1.10370 and a polar surface area (PSA) of 21.26 Ų . These physicochemical parameters fall within the optimal CNS drug-like space defined by the widely accepted criteria of LogP 1-4 and PSA <60-70 Ų for adequate blood-brain barrier permeability [1]. In comparison, the related trans diastereomer rel-(4aR,8aS)-octahydro-2H-pyrano[2,3-c]pyridine (CAS 1373028-29-5) shares identical calculated LogP and PSA values due to identical molecular formula and connectivity, but differs in three-dimensional shape and electrostatic potential distribution that can affect transporter recognition and metabolic stability . The compound's exact mass of 141.11500 Da and molecular weight of 141.21 g/mol position it favorably within the lower molecular weight range (<300 Da) characteristic of fragment-based drug discovery and lead optimization programs .

Physicochemical properties CNS drug-likeness LogP PSA Molecular descriptors

Recommended Research and Industrial Applications for (4AR,8aR)-Octahydro-2H-pyrano[2,3-c]pyridine CAS 1373029-01-6


Stereochemically Defined Building Block for CNS-Targeted Medicinal Chemistry

Utilize (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine as a chiral, saturated heterocyclic amine building block in the synthesis of CNS-penetrant drug candidates. The compound's LogP (1.10) and PSA (21.26 Ų) meet established criteria for blood-brain barrier permeability [1], while the crystallographically validated (4aR,8aR) stereochemistry provides a defined three-dimensional scaffold for structure-based drug design [2]. Applications include the synthesis of sodium channel modulators targeting Nav1.7/Nav1.8 for neuropathic pain, where the basic nitrogen engages the local anesthetic binding site .

Opioid Receptor Ligand Development and Analgesic Drug Discovery

Employ the [2,3-c] pyranopyridine scaffold for the development of μ-opioid receptor ligands with defined subtype selectivity profiles. Studies demonstrate that trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenol derivatives exhibit μ-opioid receptor Ki values from 0.5 nM to 150 nM [1]. The [2,3-c] regioisomer provides distinct μ/κ/δ selectivity ratios compared to [3,4-c] alternatives, enabling rational tuning of analgesic efficacy versus side effect profiles in preclinical pain models [1].

Antibiotic Adjuvant Development: Efflux Pump Inhibitor Scaffold

Leverage the pyranopyridine core as a starting point for developing AcrB efflux pump inhibitors to combat multidrug-resistant Gram-negative bacterial infections. Pyranopyridine-based inhibitors such as MBX2319 demonstrate IC₅₀ values of 0.5-1 μM for potentiation of antibiotic activity, representing ≥50-fold improvement over first-generation inhibitors like PAβN [1]. The saturated octahydro variant of (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine may offer enhanced metabolic stability and aqueous solubility compared to unsaturated analogs [2].

Fragment-Based Drug Discovery and Scaffold Hopping Programs

Incorporate (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine as a low molecular weight (141.21 g/mol) fragment in fragment-based drug discovery campaigns. The compound's exact mass (141.11500 Da) and favorable physicochemical properties position it as an ideal starting fragment for lead generation, particularly in programs targeting CNS receptors, ion channels, or antibacterial efflux pumps [1]. The saturated bicyclic framework offers a rigid scaffold that can be elaborated through diverse synthetic transformations while maintaining drug-like property space [2].

Quote Request

Request a Quote for (4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.